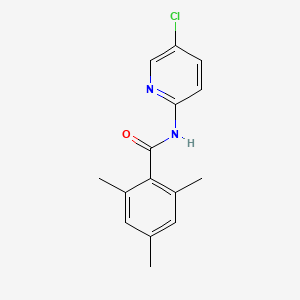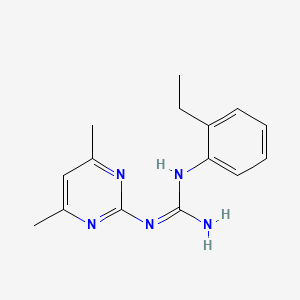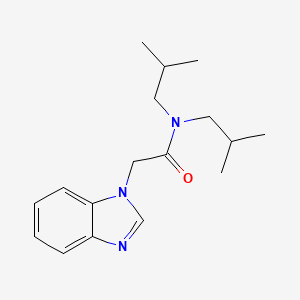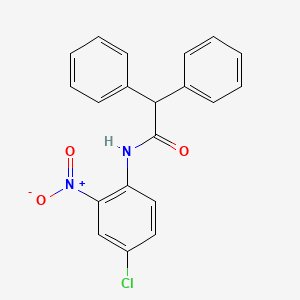
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a benzamide moiety with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, with changes in functional groups or oxidation states.
Scientific Research Applications
Chemistry: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents .
Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has a similar structure but contains a thiourea moiety instead of a benzamide group.
Ethyl [(5-chloropyridin-2-yl)carbamoyl]formate hydrochloride: This compound features a formate ester group, providing different reactivity and applications.
Uniqueness: N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGZPUSFPEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)

![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B5362632.png)
![1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5362637.png)
